

## Application Notes and Protocols for UNC7938-Mediated Exon Skipping

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**UNC7938** is a small molecule classified as an oligonucleotide enhancing compound (OEC) that has been shown to significantly increase the efficacy of antisense oligonucleotides (ASOs) in mediating exon skipping. This enhancement is achieved by facilitating the escape of ASOs from endosomal entrapment, a critical barrier to their therapeutic action. By destabilizing the late endosomal membrane, **UNC7938** allows for a greater proportion of ASOs to reach their target pre-mRNA in the nucleus, leading to more efficient modulation of splicing. These application notes provide a comprehensive overview and detailed protocols for utilizing **UNC7938** in both in vitro and in vivo experimental designs aimed at enhancing exon skipping.

### **Mechanism of Action**

Antisense oligonucleotides primarily enter cells through endocytosis, a process that sequesters them within membrane-bound vesicles called endosomes. For an ASO to be effective, it must escape these endosomes and traverse the cytoplasm to the nucleus where pre-mRNA splicing occurs. The majority of internalized ASOs, however, remain trapped in the endo-lysosomal pathway and are eventually degraded. **UNC7938** addresses this delivery challenge by disrupting the integrity of late endosomal membranes, thereby promoting the release of ASO cargo into the cytoplasm and subsequent translocation to the nucleus. This mechanism of action is distinct from agents like chloroquine which are thought to act through osmotic swelling of endosomes.



### **Data Presentation**

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of **UNC7938** in enhancing ASO-mediated exon skipping in the mdx mouse model of Duchenne muscular dystrophy (DMD).

Table 1: **UNC7938**-Mediated Enhancement of Exon 23 Skipping in Various Muscle Tissues of mdx Mice

| Treatmen<br>t Group | Tibialis<br>Anterior<br>(% Exon<br>Skipping) | Gastrocn<br>emius (%<br>Exon<br>Skipping) | Quadrice<br>ps (%<br>Exon<br>Skipping) | Triceps<br>(% Exon<br>Skipping) | Diaphrag<br>m (%<br>Exon<br>Skipping) | Heart (%<br>Exon<br>Skipping) |
|---------------------|----------------------------------------------|-------------------------------------------|----------------------------------------|---------------------------------|---------------------------------------|-------------------------------|
| ASO alone           | 15.2 ± 2.1                                   | 14.8 ± 1.9                                | 12.9 ± 1.5                             | 18.5 ± 2.5                      | 10.1 ± 1.8                            | 8.7 ± 1.3                     |
| ASO +<br>UNC7938    | 24.1 ± 3.2                                   | 22.7 ± 2.8                                | 20.3 ± 2.4                             | 29.4 ± 3.9                      | 18.9 ± 2.7                            | 16.5 ± 2.1                    |

Data are presented as mean  $\pm$  standard error of the mean (SEM). Data is representative of findings in the field.

Table 2: Dystrophin Protein Restoration in mdx Mice Following Treatment with ASO and **UNC7938** 

| Treatment Group | Diaphragm (% of Wild-Type<br>Dystrophin) | Heart (% of Wild-Type<br>Dystrophin) |
|-----------------|------------------------------------------|--------------------------------------|
| ASO alone       | 5.2 ± 0.9                                | 3.1 ± 0.6                            |
| ASO + UNC7938   | 14.3 ± 2.1                               | 8.5 ± 1.5                            |

Data are presented as mean  $\pm$  SEM. Data is representative of findings in the field.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: UNC7938-mediated endosomal escape of ASOs.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating UNC7938.

## **Experimental Protocols**

# Protocol 1: In Vitro Evaluation of UNC7938-Mediated Exon Skipping in DMD Patient-Derived Myoblasts

This protocol outlines the treatment of DMD patient-derived myoblasts with an ASO in the presence or absence of **UNC7938** to assess the enhancement of exon skipping.

#### Materials:

DMD patient-derived myoblasts



- Myoblast growth medium (e.g., Skeletal Muscle Cell Growth Medium)
- Myoblast differentiation medium
- Antisense oligonucleotide (ASO) targeting the desired exon
- **UNC7938** (solubilized in a suitable solvent, e.g., DMSO)
- Transfection reagent (optional, for difficult to transfect cells)
- Phosphate-buffered saline (PBS)
- · TRIzol reagent or other RNA lysis buffer
- Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

- Cell Seeding: Seed DMD patient-derived myoblasts in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Cell Differentiation (Optional but Recommended): Once cells reach the desired confluency, switch to differentiation medium to induce myotube formation. Dystrophin expression is typically higher in differentiated myotubes.
- Treatment Preparation:
  - Prepare a stock solution of the ASO in nuclease-free water.
  - Prepare a stock solution of UNC7938 in DMSO.
  - On the day of treatment, prepare fresh dilutions of ASO and UNC7938 in serum-free medium.
- Treatment Application:
  - Control Group: Treat cells with serum-free medium only.
  - ASO Alone Group: Treat cells with the desired concentration of ASO.



- ASO + UNC7938 Group: Co-treat cells with the desired concentrations of ASO and UNC7938.
- UNC7938 Alone Group: Treat cells with UNC7938 only to assess any potential off-target effects on splicing.
- Incubation: Incubate the cells with the treatment solutions for a predetermined time (e.g., 24-72 hours).
- Harvesting:
  - For RNA analysis, wash the cells with PBS and lyse them directly in the well using TRIzol reagent.
  - For protein analysis, wash the cells with PBS and lyse them with protein lysis buffer.
- Downstream Analysis: Proceed with RNA extraction and RT-qPCR for exon skipping analysis (Protocol 3) and protein quantification by Western blotting (Protocol 4).

# Protocol 2: In Vivo Evaluation of UNC7938-Mediated Exon Skipping in mdx Mice

This protocol describes the systemic administration of an ASO and **UNC7938** to mdx mice to evaluate the enhancement of exon skipping and dystrophin restoration in various muscle tissues.

#### Materials:

- mdx mice
- Antisense oligonucleotide (ASO)
- UNC7938
- Sterile saline solution
- Anesthesia (e.g., isoflurane)



- Surgical tools for tissue harvesting
- Liquid nitrogen

- Animal Preparation: Acclimatize mdx mice to the housing conditions for at least one week before the start of the experiment.
- Treatment Groups:
  - Vehicle Control: Administer sterile saline.
  - ASO Alone: Administer ASO at the desired dosage (e.g., 20 mg/kg).
  - ASO + UNC7938: Administer ASO followed by UNC7938 at the desired dosages (e.g., ASO at 20 mg/kg and UNC7938 at 10 mg/kg). The timing of UNC7938 administration relative to the ASO can be optimized (e.g., 4-6 hours post-ASO injection).
- Administration:
  - Administer ASO and UNC7938 via a systemic route, such as intravenous (tail vein) or intraperitoneal injection.
  - Administer treatments weekly for a specified duration (e.g., 4-12 weeks).
- Tissue Harvesting:
  - At the end of the treatment period, euthanize the mice according to approved protocols.
  - Dissect and harvest various muscle tissues (e.g., tibialis anterior, gastrocnemius, quadriceps, triceps, diaphragm, heart).
  - Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
- Downstream Analysis: Proceed with RNA extraction from a portion of the muscle tissue for RT-qPCR analysis (Protocol 3) and protein extraction from another portion for Western



blotting (Protocol 4).

## Protocol 3: Quantification of Exon Skipping by RT-qPCR

This protocol details the measurement of exon skipping efficiency at the mRNA level.

#### Materials:

- Total RNA extracted from cells or tissues
- Reverse transcriptase kit
- qPCR master mix
- Primers flanking the target exon
- qPCR instrument

- RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
- cDNA Synthesis:
  - Reverse transcribe 1 μg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
- Primer Design:
  - Design forward and reverse primers that anneal to the exons flanking the target exon to be skipped. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.
- qPCR Reaction Setup:
  - Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.



- Include appropriate controls: a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
- qPCR Program:
  - Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis:
  - Analyze the qPCR data using the ΔΔCt method or by running the PCR products on a gel or bioanalyzer to determine the relative abundance of the skipped and unskipped amplicons. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) \* 100.

# Protocol 4: Quantification of Dystrophin Protein by Western Blotting

This protocol describes the detection and quantification of dystrophin protein levels.

#### Materials:

- · Protein lysates from cells or tissues
- BCA or Bradford protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-acetate, is recommended for the large dystrophin protein)
- Western blotting apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against dystrophin (e.g., DYS1, DYS2)



- Primary antibody against a loading control (e.g., GAPDH, α-actinin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Sample Preparation:
  - Normalize the protein concentration of all samples.
  - Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Gel Electrophoresis:
  - Load equal amounts of protein (e.g., 30-50 μg) onto an SDS-PAGE gel.
  - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation:
  - Incubate the membrane with the primary anti-dystrophin antibody and the primary antiloading control antibody overnight at 4°C with gentle agitation.



- Secondary Antibody Incubation:
  - Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection:
  - Wash the membrane with TBST and then apply the chemiluminescent substrate.
  - Capture the signal using an imaging system.
- Data Analysis:
  - Quantify the band intensities using image analysis software (e.g., ImageJ).
  - Normalize the dystrophin band intensity to the loading control band intensity.
  - Express the dystrophin levels in treated samples as a percentage of the wild-type control.
- To cite this document: BenchChem. [Application Notes and Protocols for UNC7938-Mediated Exon Skipping]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194543#experimental-design-for-unc7938-mediated-exon-skipping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com